Beclomethasone 21-acetate

Vue d'ensemble

Description

Beclomethasone is used to help control the symptoms of asthma and improve breathing . It is used when a patient’s asthma has not been controlled sufficiently on other asthma medicines, or when a patient’s condition is so severe that more than one medicine is needed every day .

Synthesis Analysis

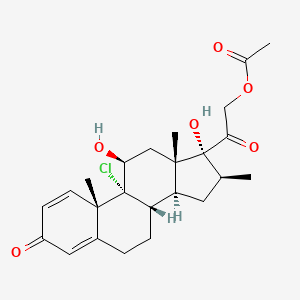

Beclomethasone 21-acetate is a synthetic corticosteroid with anti-inflammatory, antipruritic, and anti-allergy properties . It is widely used to treat asthma, allergic rhinitis, and dermatoses .Molecular Structure Analysis

The molecular formula of Beclomethasone 21-acetate is C27H35ClO7 . It has an average mass of 507.016 Da and a monoisotopic mass of 506.207123 Da .Physical And Chemical Properties Analysis

Beclomethasone 21-acetate has a density of 1.3±0.1 g/cm3, a boiling point of 621.3±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±4.1 mmHg at 25°C . Its molar refractivity is 128.8±0.4 cm3, and it has 7 H bond acceptors and 1 H bond donor .Applications De Recherche Scientifique

Aptamer Development for Beclomethasone Detection

Aptamers: , short oligonucleotides or peptides, have high affinity and specificity for their target molecules. Researchers have developed an aptamer specific for Beclomethasone (BEC) using the SELEX (Systematic Evolution of Ligands by EXponential enrichment) technique . This aptamer, BEC-6, exhibits high affinity with a dissociation constant (Kd) of 0.15 ± 0.02 μM and does not cross-react with other BEC analogs. The development of such aptamers is crucial for creating sensitive and specific assays for BEC detection, which can be applied in various fields including pharmaceutical quality control and doping tests.

Quantum Dot-Based Assays for Traditional Chinese Medicine

The same study that developed the BEC-specific aptamer also created a Quantum Dot-based Assay (QDA) for the detection of BEC . This assay uses a quantum dot composite probe and has a linear range of 0.1 to 10 μM for BEC, with a low detection limit of 0.1 μM. It has been successfully applied to detect BEC in Traditional Chinese Medicine (TCM), ensuring the safety and integrity of these products.

Ocular Delivery Systems for Uveitis Management

Beclomethasone 21-acetate has been studied for its potential in treating uveitis , an inflammatory condition of the eye. Research has focused on the preparation and evaluation of cubosomes/cubosomal gels for ocular delivery of Beclomethasone Dipropionate (BDP), aiming to enhance ocular bioavailability and prolong residence time . This novel delivery system could significantly improve the management of uveitis and other ocular conditions.

Mécanisme D'action

Target of Action

Beclomethasone 21-acetate, also known as beclomethasone dipropionate, is a synthetic corticosteroid . It is a prodrug of an active metabolite, beclomethasone 17-monopropionate (17-BMP), which acts on the glucocorticoid receptor to mediate its therapeutic action .

Mode of Action

Beclomethasone dipropionate is rapidly activated by hydrolysis to the active monoester, 17 monopropionate (17-BMP), which mediates anti-inflammatory actions . 17-BMP has been shown in vitro to exhibit a binding affinity for the human glucocorticoid receptor .

Biochemical Pathways

The glucocorticoids, including beclomethasone, inhibit neutrophil apoptosis and demargination, and inhibit NF-Kappa B and other inflammatory transcription factors . They also inhibit phospholipase A2, leading to decreased formation of arachidonic acid derivatives . In addition, glucocorticoids promote anti-inflammatory genes like interleukin-10 .

Pharmacokinetics

Beclomethasone dipropionate undergoes rapid and extensive hydrolysis mediated by esterases to form beclomethasone-17-monopropionate (17-BMP), beclomethasone-21-monopropionate (21-BMP), and beclomethasone (BOH) . The absolute bioavailability of inhaled beclomethasone dipropionate is 2%, and the bioavailability of the active metabolite B-17-MP is 62% . Approximately 36% of this is due to pulmonary absorption .

Result of Action

Due to its anti-inflammatory, antipruritic, and anti-allergy properties, beclomethasone dipropionate is used in various inflammatory conditions, such as asthma, allergic rhinitis, and dermatoses to reduce symptoms . When inhaled, it is proposed that beclomethasone dipropionate remains active locally in the lung without causing significant side effects associated with systemic corticosteroids .

Action Environment

The action of beclomethasone 21-acetate can be influenced by environmental factors. For instance, the inhaled form is used in the long-term management of asthma . The cream may be used for dermatitis and psoriasis . The pills have been used to treat ulcerative colitis . The nasal spray is used to treat allergic rhinitis and nasal polyps . The different forms of application can influence the compound’s action, efficacy, and stability.

Propriétés

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31ClO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17-,18-,19-,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCFMNLEYHEXKU-QZIXMDIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4735-64-2 | |

| Record name | Beclomethasone 21-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004735642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BECLOMETHASONE 21-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M1940NN5O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

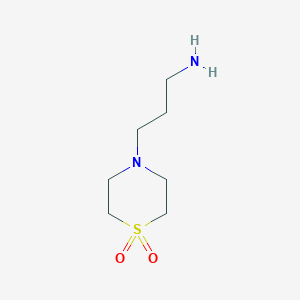

![4-[3-(Benzyloxy)propyl]-1lambda~4~,4-thiazinan-1-one](/img/structure/B1291796.png)